2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is of interest due to its potential therapeutic applications and its role as a ligand for various receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological receptors.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(4-Fluoro-2-methoxyphenyl)piperazine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol apart from similar compounds is its specific substitution pattern and its high affinity for alpha1-adrenergic receptors. This unique structure allows it to interact more effectively with these receptors, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-24-16-8-6-15(7-9-16)19(23)14-21-10-12-22(13-11-21)18-5-3-2-4-17(18)20/h2-9,19,23H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXVDOTRRFISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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